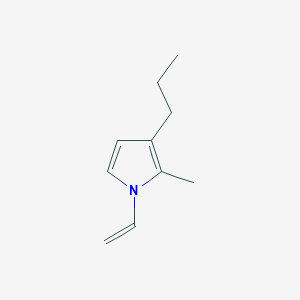
1H-Pyrrole, 1-ethenyl-2-methyl-3-propyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrole, 1-ethenyl-2-methyl-3-propyl- is an organic compound belonging to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds characterized by a five-membered ring structure containing one nitrogen atom. This specific compound has the molecular formula C₁₀H₁₅N and a molecular weight of 149.12044948 daltons .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrrole, 1-ethenyl-2-methyl-3-propyl- can be synthesized through various methods. One common approach involves the Paal-Knorr pyrrole synthesis, which condenses 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalytic amount of iron (III) chloride under mild reaction conditions . Another method includes the condensation of O-substituted carbamates with 2,5-dimethoxytetrahydrofuran to yield N-alkoxycarbonyl pyrroles .
Industrial Production Methods: Industrial production of pyrroles often involves metal-catalyzed reactions. For instance, a stable manganese complex can catalyze the conversion of primary diols and amines to 2,5-unsubstituted pyrroles in the absence of organic solvents . Additionally, copper-catalyzed aerobic oxidative coupling of diols and primary amines can produce N-substituted pyrroles .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrole, 1-ethenyl-2-methyl-3-propyl- undergoes various chemical reactions, including:
Oxidation: Pyrroles can be oxidized to form pyrrolidines or other oxidized derivatives.
Reduction: Reduction reactions can convert pyrroles to pyrrolines or pyrrolidines.
Substitution: Pyrroles can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens (chlorine, bromine), nitric acid, or sulfuric acid.
Major Products:
Oxidation: Pyrrolidines or other oxidized derivatives.
Reduction: Pyrrolines or pyrrolidines.
Substitution: Halogenated, nitrated, or sulfonated pyrroles.
Scientific Research Applications
1H-Pyrrole, 1-ethenyl-2-methyl-3-propyl- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Pyrrole, 1-ethenyl-2-methyl-3-propyl- involves its interaction with molecular targets and pathways. Pyrroles can act as ligands, binding to metal ions or other biomolecules, influencing their activity. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems .
Comparison with Similar Compounds
- 1H-Pyrrole, 2-ethyl-1-methyl-
- 1H-Pyrrole, 3-methyl-
- 1H-Pyrrole, 1-methyl-2-propyl-
Comparison: 1H-Pyrrole, 1-ethenyl-2-methyl-3-propyl- is unique due to its specific substituents, which influence its chemical reactivity and physical properties. Compared to other pyrroles, it may exhibit different reactivity patterns in substitution or oxidation reactions, making it valuable for specific synthetic applications .
Properties
CAS No. |
64222-35-1 |
|---|---|
Molecular Formula |
C10H15N |
Molecular Weight |
149.23 g/mol |
IUPAC Name |
1-ethenyl-2-methyl-3-propylpyrrole |
InChI |
InChI=1S/C10H15N/c1-4-6-10-7-8-11(5-2)9(10)3/h5,7-8H,2,4,6H2,1,3H3 |
InChI Key |
CRZRKGSJNIAPIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(N(C=C1)C=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


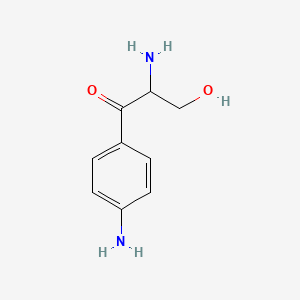
![N-[4-Amino-5-ethoxy-2-(2-hydroxyethoxy)phenyl]benzamide](/img/structure/B14490598.png)
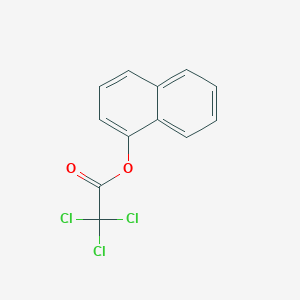
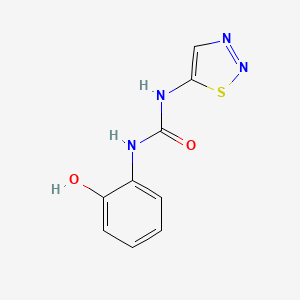
![O-Ethyl S-[2-(ethylsulfanyl)ethyl] cyclohexylphosphonothioate](/img/structure/B14490612.png)
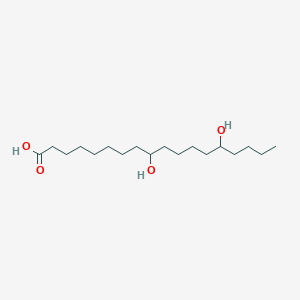
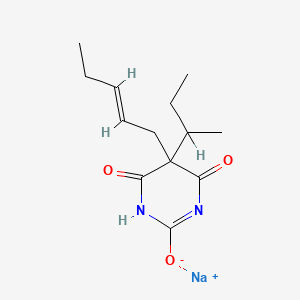

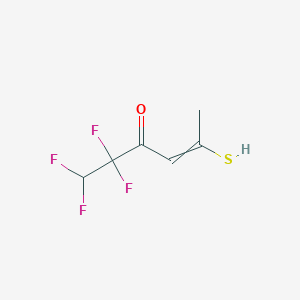
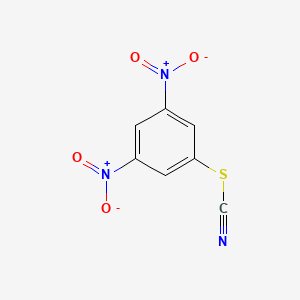
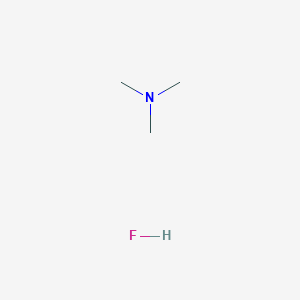
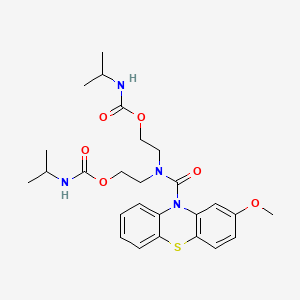
![[Dec-9-ynoxy(diphenyl)methyl]benzene](/img/structure/B14490654.png)

